molecular formula C6H12N4O2 B7908890 6-Azido-d-lysine

6-Azido-d-lysine

Cat. No. B7908890
M. Wt: 172.19 g/mol
InChI Key: HTFFMYRVHHNNBE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azido-d-lysine is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Protein Labeling and Modification :

    • Nguyen et al. (2009) demonstrated the efficient, site-specific incorporation of N6-[(2-azidoethoxy)carbonyl]-L-lysine, containing an azido group, into recombinant proteins in Escherichia coli. This method allows for the site-specific labeling of recombinant proteins and may be combined with other methods of introducing unnatural amino acids into proteins as well as with chemically orthogonal methods of protein labeling (Nguyen et al., 2009).
  • Solid-Phase Peptide Synthesis :

    • Johannes and Brimble (2013) developed an efficient synthesis of an azido precursor to the modified amino acid (2S,5R)-6-azido-5-hydroxylysine, which can be used in solid-phase peptide synthesis. This enables access to proteins containing large quantities of post-translationally modified lysine, such as collagens (Johannes & Brimble, 2013).
  • Enzyme Flexibility and Reaction Mechanisms :

    • Maity et al. (2015) explored the reaction of lysine 5,6-aminomutase with pyridoxal-5′-phosphate-N-oxide, highlighting the enzyme's flexibility toward cofactor analogs. This research provides insights into enzyme mechanisms involving lysine derivatives (Maity et al., 2015).
  • Gene and Drug Co-Delivery Systems :

    • Ma et al. (2013) developed a new cyclodextrin derivative containing poly(L-lysine) dendrons for gene and drug co-delivery. This approach shows potential in the combinatorial delivery of nucleic acid and lipophilic anticancer drugs without a complicated micellization process (Ma et al., 2013).
  • Biodegradation and Antimicrobial Activity :

    • Yoshida and Nagasawa (2003) highlighted the antimicrobial activity and stability of ε-Poly-l-lysine, which is produced industrially in Japan as a food additive. This study emphasizes the significance of lysine derivatives in microbial production and biodegradation (Yoshida & Nagasawa, 2003).

properties

IUPAC Name

(2R)-2-amino-6-azidohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFFMYRVHHNNBE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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